2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide
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Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives highlights a general route for producing novel pyridazin-3-one derivatives through reactions involving active methylene compounds. These derivatives have been explored for their potential in synthesizing fused azines, indicating a broad utility in creating complex heterocyclic compounds for various scientific applications (Ibrahim & Behbehani, 2014).
Biological Applications
- The antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, suggests potential applications in developing antimicrobial agents. Such research underlines the importance of exploring the biological activities of novel compounds, including those structurally related to the query compound (Hossan et al., 2012).
Molecular Docking and In Vitro Screening
- A study focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives for antimicrobial and antioxidant activities. This demonstrates the compound's potential in contributing to the development of new therapeutic agents (Flefel et al., 2018).
Synthetic Methodologies
- Research on the synthesis of [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridines and ethyl imidates as a one-pot method offers insights into synthetic strategies that could be applicable to compounds with similar structures, emphasizing the versatility of pyridine derivatives in chemical synthesis (Schmidt & Qian, 2013).
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c26-18(13-24-16-5-1-2-6-17(16)29-20(24)28)22-10-11-25-19(27)8-7-15(23-25)14-4-3-9-21-12-14/h1-9,12H,10-11,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZUYFBCRJVNIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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